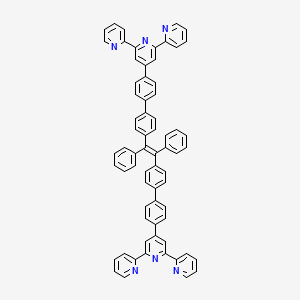
TPE2TPy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[4’-(4’‘-2,2’:6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2-diphenylethene, commonly known as TPE2TPy, is a compound that exhibits aggregation-induced emission (AIE) properties. This means that while it is non-luminescent in solution, it becomes highly emissive when aggregated. This unique property makes this compound a valuable compound in various scientific and industrial applications, particularly in the field of sensing and imaging.
准备方法
The synthesis of TPE2TPy typically involves the reaction of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 4’-(4-bromophenyl)-2,2’:6’,2’'-terpyridine under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The product is then purified through column chromatography to obtain pure this compound .
化学反应分析
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
科学研究应用
TPE2TPy has a wide range of applications in scientific research, including:
作用机制
The mechanism by which TPE2TPy exerts its effects is primarily through its AIE properties. When this compound molecules aggregate, the restriction of intramolecular rotations leads to an increase in fluorescence. This property is exploited in various applications, such as sensing and imaging, where the presence of target molecules or conditions induces aggregation and subsequent fluorescence .
相似化合物的比较
TPE2TPy can be compared with other similar compounds such as:
1-[4’-(4’‘-2,2’6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2,2-triphenylethene (TPETPy): Similar to this compound but with a different molecular structure, leading to variations in its AIE properties.
2,2’6’,2’'-Terpyridine (TPy): A simpler compound that also exhibits metal ion binding properties but lacks the AIE characteristics of this compound.
The uniqueness of this compound lies in its dual terpyridine units, which enhance its metal ion binding capabilities and its AIE properties, making it more versatile for various applications .
生物活性
TPE2TPy, or 1,1,2,2-tetraphenylethylene-2,2'-bipyridine, is a compound that has garnered attention in scientific research due to its significant biological activity. This article delves into its properties, mechanisms of action, applications in biosensing, and relevant case studies that highlight its utility in various biological contexts.
Structural Characteristics
This compound combines the structural features of tetraphenylethylene and bipyridine. The tetraphenylethylene moiety is known for its aggregation-induced emission (AIE) characteristics, which allow it to emit light more intensely when in an aggregated state compared to its dispersed form. The bipyridine component facilitates coordination with metal ions, enhancing the compound's utility in sensing applications.
The primary mechanism of action for this compound involves its interaction with metal ions such as zinc and copper. Upon binding with these ions, this compound exhibits a significant enhancement in fluorescence intensity due to electron transfer processes that alter the electronic states of the compound. This property is exploited in developing sensors that provide visual cues upon interaction with target ions.
Biological Applications
Fluorescent Biosensing : this compound has demonstrated remarkable capabilities in fluorescent biosensing. Its ability to selectively detect metal ions makes it valuable for biological assays. For instance, it has been effectively used to monitor zinc levels in biological systems due to its high sensitivity and selectivity towards this ion.
Cellular Imaging : The bright fluorescence properties of this compound allow it to be utilized in cellular imaging applications. Studies indicate that it can interact with specific biological targets, making it suitable for tracking cellular processes.
Comparative Analysis
To better understand this compound's unique properties, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tetraphenylethylene | Strong aggregation-induced emission | Base structure for various derivatives |
| Terpyridine | Coordination chemistry with transition metals | Multi-dentate ligand properties |
| 1,8-Naphthalimide derivatives | Fluorescent probes for biological applications | Often used for cellular imaging |
| Rhodamine derivatives | Bright fluorescence and stability | Wide application range in dyeing and sensing |
This compound's uniqueness lies in its combination of strong fluorescence due to AIE and effective coordination with metal ions, making it a versatile compound for both sensing and imaging applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Zinc Detection in Biological Systems : A study utilized this compound as a fluorescent probe to monitor zinc levels in live cells. The results indicated that this compound could detect changes in zinc concentration with high sensitivity, thereby proving useful for studying zinc-related biological processes.
- Cell Imaging : In another application, researchers employed this compound for imaging cancer cells. The compound's bright fluorescence allowed for clear visualization of cellular structures and processes, demonstrating its potential as a tool for cancer research.
- Environmental Sensing : this compound has also been applied in environmental monitoring, where it was used to detect metal ion pollution in water sources. Its ability to provide visual cues upon interaction with target ions made it an effective sensor for environmental applications.
属性
分子式 |
C68H46N6 |
|---|---|
分子量 |
947.1 g/mol |
IUPAC 名称 |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
InChI 键 |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















